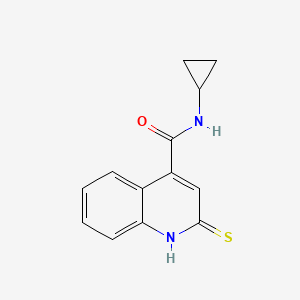

N-cyclopropyl-2-thioxo-1,2-dihydroquinoline-4-carboxamide

Description

Properties

IUPAC Name |

N-cyclopropyl-2-sulfanylidene-1H-quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c16-13(14-8-5-6-8)10-7-12(17)15-11-4-2-1-3-9(10)11/h1-4,7-8H,5-6H2,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBBOATVYIUJJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=S)NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85269800 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

The synthesis of N-cyclopropyl-2-thioxo-1,2-dihydroquinoline-4-carboxamide involves several steps. One common synthetic route starts with aniline, phenanthrene aldehydes, and vinyl pyrrolidone as starting materials . The reaction conditions typically involve amino Diel–Alder reactions .

Chemical Reactions Analysis

N-cyclopropyl-2-thioxo-1,2-dihydroquinoline-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

N-cyclopropyl-2-thioxo-1,2-dihydroquinoline-4-carboxamide is primarily studied for its potential therapeutic properties. It belongs to the quinoline family, which is known for a wide range of biological activities, including anticancer, antibacterial, and antiviral effects.

2. Antiproliferative Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, some analogues have shown IC50 values as low as 1.92 μM against specific cancer cells, highlighting their potential as anticancer agents.

3. Proteomics Research

The compound is also utilized in proteomics research to study protein interactions and functions. Its structural features allow it to serve as a valuable tool in understanding complex biological systems.

4. Mechanism of Action

Although the precise mechanism of action for this compound remains to be fully elucidated, it is suggested that it may interact with specific molecular targets involved in cellular pathways related to inflammation and cancer progression .

Case Studies

Case Study 1: Anticancer Activity

A systematic study on novel derivatives based on the 2-oxo-1,2-dihydroquinoline scaffold was conducted to evaluate their effectiveness against esophageal squamous cell carcinoma (ESCC). The findings revealed that several compounds exhibited promising antiproliferative effects with IC50 values around 10 μM. The study emphasized the importance of structural modifications in enhancing biological activity .

Case Study 2: Antiviral Properties

Another study explored the antiviral potential of related compounds against influenza A virus. The results indicated that certain derivatives displayed significant inhibitory activity with an IC50 value of 7.53 μmol/L. This suggests that this compound and its analogues may have therapeutic applications in treating viral infections.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-thioxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism makes it a potential candidate for developing new antimicrobial agents .

Comparison with Similar Compounds

N-cyclopropyl-2-thioxo-1,2-dihydroquinoline-4-carboxamide is unique due to its cyclopropyl and thioxo functional groups . Similar compounds include 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide and 6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide . These compounds also exhibit antimicrobial activity but differ in their specific structural features and biological activities .

Biological Activity

N-cyclopropyl-2-thioxo-1,2-dihydroquinoline-4-carboxamide is a compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, mechanism of action, and various biological effects, particularly focusing on its antimicrobial and anticancer properties.

The synthesis of this compound typically involves several chemical reactions starting from aniline and phenanthrene aldehydes. The compound's unique structure, characterized by the cyclopropyl and thioxo functional groups, contributes to its biological activity. The compound is recognized for undergoing various chemical reactions including oxidation, reduction, and substitution reactions, which are crucial for its functionality in biological systems.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that quinoline derivatives, including this compound, show effectiveness against a range of bacterial strains. The compound's mechanism involves interaction with bacterial type II topoisomerases, which are essential for bacterial DNA replication .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 15 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

Anticancer Properties

The compound has also been studied for its anticancer potential. In vitro studies have shown that it can induce cell cycle arrest in cancer cell lines such as T-24 and PC-3. The mechanism appears to involve autophagy modulation and the inhibition of topoisomerase II activity, which is critical for DNA replication and repair in cancer cells .

Case Study: Efficacy in Esophageal Squamous Cell Carcinoma (ESCC)

A systematic evaluation of analogues based on the 2-oxo-1,2-dihydroquinoline-4-carboxamide fragment revealed promising results in ESCC cell lines. Compounds with IC50 values around 10 µM demonstrated significant antiproliferative effects. Notably, modifications to the structure led to enhanced biological activity, suggesting that subtle changes can drastically affect efficacy .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| T-24 | 10 | Cell cycle arrest in S phase |

| PC-3 | 12 | Autophagy modulation |

| ESCC (various) | ~10 | Topoisomerase II inhibition |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. For antimicrobial activity, it targets bacterial topoisomerases, disrupting DNA replication processes. For anticancer effects, it modulates autophagy pathways and inhibits key enzymes involved in cell cycle regulation.

Q & A

Q. What are the recommended synthetic routes and purification methods for N-cyclopropyl-2-thioxo-1,2-dihydroquinoline-4-carboxamide?

A multi-step synthesis is typically employed, starting with functionalization of the quinoline core followed by cyclopropane coupling. Key steps include:

- Amide bond formation : Use coupling reagents like HBTU (hexafluorophosphate benzotriazole tetramethyl uranium) with TEA (triethylamine) to attach the cyclopropyl group to the quinoline-4-carboxamide scaffold .

- Thiocarbonyl introduction : React with Lawesson’s reagent or phosphorus pentasulfide under inert conditions.

- Purification : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile) ensures high purity (>95%) .

Q. Which spectroscopic techniques are optimal for structural characterization?

- NMR : 1H/13C NMR in DMSO-d6 resolves aromatic protons (quinoline core) and cyclopropane methylene signals. 2D NMR (COSY, HSQC) confirms connectivity .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 287.08).

- X-ray crystallography : If single crystals are obtained, SHELX programs refine the structure, particularly for confirming sulfur positioning in the thioxo group .

Q. What are the compound’s stability profiles under varying pH and temperature?

- Stability : Stable in DMSO at -20°C for >6 months. Degrades in acidic (pH <3) or basic (pH >10) conditions, forming hydrolyzed quinoline derivatives.

- Thermal stability : Decomposes above 150°C (TGA data recommended) .

Advanced Research Questions

Q. How can computational methods guide target identification and mechanism analysis?

- Molecular docking : Use AutoDock Vina to model interactions with kinases or GPCRs, leveraging the quinoline core’s π-π stacking potential. Focus on residues near the cyclopropyl-thioxo moiety .

- QSAR modeling : Correlate substituent effects (e.g., cyclopropyl vs. ethyl) with bioactivity data from analogs to predict IC50 values .

Q. How to resolve contradictions in reported biological activity data?

- Variable sources : Compare assay conditions (e.g., cell lines, incubation time). For example, antiproliferative activity in MCF-7 vs. HepG2 cells may differ due to metabolic enzyme expression .

- Solubility artifacts : Confirm DMSO concentration (<0.1% v/v) to avoid false negatives in cell-based assays .

Q. What strategies improve aqueous solubility while retaining target affinity?

- Prodrug design : Introduce phosphate esters at the 4-carboxamide group, which hydrolyze in vivo .

- Co-solvent systems : Use cyclodextrin inclusion complexes or PEG-based formulations for in vitro assays .

Q. How to quantify binding kinetics and thermodynamics with protein targets?

- Surface plasmon resonance (SPR) : Immobilize the target protein (e.g., topoisomerase II) and measure association/dissociation rates of the compound .

- Isothermal titration calorimetry (ITC) : Determine ΔG, ΔH, and ΔS for interactions, focusing on entropy-driven binding from the rigid cyclopropyl group .

Methodological Considerations

Q. How to validate synthetic intermediates and detect byproducts?

- LC-MS monitoring : Track reaction progress at 254 nm, identifying byproducts (e.g., over-oxidized thioxo groups) via characteristic m/z shifts .

- TLC optimization : Use silica gel plates with ethyl acetate/hexane (3:7) and UV visualization for rapid purity checks .

Q. What in vitro assays are suitable for evaluating kinase inhibition?

- ATP-competitive assays : Use a luminescent ADP-Glo™ kinase assay with recombinant enzymes (e.g., EGFR, BRAF). Compare IC50 values against staurosporine as a positive control .

Q. How to analyze metabolic pathways and degradation products?

- Hepatocyte incubation : Incubate with primary human hepatocytes for 24h, then profile metabolites via UPLC-QTOF-MS. Key phase I metabolites often include hydroxylated cyclopropane or sulfoxidized thioxo groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.